2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes an amino group, a butylsulfanyl group, and a carboxymethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves multiple steps. One common method is the peptide synthesis approach, where amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated synthesis of peptides by attaching the growing peptide chain to a solid support and sequentially adding amino acids .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethylamino group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxymethylamino group can yield primary amines .
Scientific Research Applications
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: It is used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(dimethylarsinothio)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- (2S)-2-amino-5-[[(1R)-2-(carboxymethylamino)-1-[(2,3-dihydroxy-5-vinyl-phenyl)sulfanylmethyl]-2-oxo-ethyl]amino]-5-oxo-pentanoic acid
Uniqueness
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGHOZSELIPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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